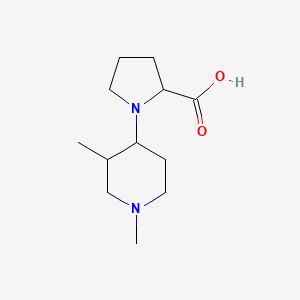

1-(1,3-Dimethylpiperidin-4-yl)pyrrolidine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1,3-Dimethylpiperidin-4-yl)pyrrolidine-2-carboxylic acid is a carboxylic acid derivative with a molecular formula of C12H22N2O2 and a molecular weight of 226.319. This compound is notable for its unique structure, which includes both a piperidine and a pyrrolidine ring. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Dimethylpiperidin-4-yl)pyrrolidine-2-carboxylic acid typically involves the construction of the piperidine and pyrrolidine rings followed by their functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the piperidine ring can be synthesized from acyclic precursors through cyclization reactions, while the pyrrolidine ring can be constructed from proline derivatives .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product with the desired specifications .

Analyse Des Réactions Chimiques

Types of Reactions

1-(1,3-Dimethylpiperidin-4-yl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert it into reduced forms with different functional groups.

Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce amine derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

1.1. Neuropharmacological Applications

DMPC has been investigated for its potential role as a pharmacological agent targeting the central nervous system (CNS). Its structural similarity to known psychoactive compounds positions it as a candidate for developing new treatments for neurological disorders such as anxiety and depression. Studies have shown that compounds with similar piperidine structures exhibit significant interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

1.2. Antitumor Activity

Research indicates that DMPC may possess antitumor properties. In vitro studies have demonstrated that DMPC can inhibit the proliferation of certain cancer cell lines. Mechanistic studies suggest that this compound induces apoptosis in malignant cells through the activation of specific signaling pathways involved in cell death and survival .

1.3. Analgesic Properties

Preliminary research suggests that DMPC may also have analgesic effects. Its ability to modulate pain pathways could make it a valuable candidate for developing new pain management therapies, particularly in chronic pain conditions where conventional analgesics are ineffective or lead to adverse effects.

Material Science

2.1. Polymer Synthesis

DMPC has been utilized in the synthesis of novel polymers with enhanced mechanical properties and thermal stability. Its carboxylic acid group allows for easy incorporation into polymer matrices, leading to materials that exhibit improved performance in various applications, including coatings and composites.

2.2. Drug Delivery Systems

The amphiphilic nature of DMPC makes it suitable for developing drug delivery systems, particularly liposomes and nanoparticles. These systems can encapsulate therapeutic agents, improving their bioavailability and targeting specific tissues or cells within the body .

Agricultural Chemistry

3.1. Pesticide Development

The unique chemical structure of DMPC has led to its exploration as a potential pesticide or herbicide. Research into its efficacy against specific pests indicates that it may disrupt metabolic processes in target organisms, providing an environmentally friendly alternative to traditional chemical pesticides .

3.2. Plant Growth Regulators

DMPC has also been studied for its potential application as a plant growth regulator, promoting growth and enhancing resistance to environmental stressors in various crops.

Case Studies

Mécanisme D'action

The mechanism of action of 1-(1,3-Dimethylpiperidin-4-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The piperidine and pyrrolidine rings play a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by interacting with enzymes, receptors, or other proteins, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrrolidine: A simpler analog with a five-membered nitrogen-containing ring.

Piperidine: Another analog with a six-membered nitrogen-containing ring.

Proline: A naturally occurring amino acid with a pyrrolidine ring

Uniqueness

1-(1,3-Dimethylpiperidin-4-yl)pyrrolidine-2-carboxylic acid is unique due to its combined piperidine and pyrrolidine rings, which confer distinct chemical and biological properties.

Activité Biologique

1-(1,3-Dimethylpiperidin-4-yl)pyrrolidine-2-carboxylic acid is a carboxylic acid derivative with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol. This compound is characterized by its unique structural features, which include both piperidine and pyrrolidine rings. It has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities.

| Property | Value |

|---|---|

| CAS Number | 1452577-30-8 |

| Molecular Formula | C12H22N2O2 |

| Molecular Weight | 226.32 g/mol |

| IUPAC Name | (2S)-1-(1,3-dimethylpiperidin-4-yl)pyrrolidine-2-carboxylic acid |

| Purity | ≥95% |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the piperidine and pyrrolidine rings enhances its binding affinity to various receptors and enzymes, potentially modulating biological pathways. This compound may influence processes such as neurotransmission and enzyme activity, making it a candidate for therapeutic applications.

Therapeutic Applications

This compound has been investigated for various therapeutic potentials:

- Antiviral Activity : Studies have shown that compounds with similar structures can inhibit host kinases involved in viral replication, suggesting that this compound may also possess antiviral properties .

- Pain Management : As a fatty acid amide hydrolase (FAAH) inhibitor, it may play a role in pain modulation by increasing levels of endogenous cannabinoids in the body .

- Cancer Therapy : Preliminary research indicates potential anticancer activity through mechanisms such as apoptosis induction in cancer cell lines .

Case Study 1: Antiviral Properties

In a study focusing on dengue virus (DENV), compounds structurally related to this compound were shown to inhibit AAK1 and GAK kinases, which are crucial for viral entry and replication. The findings suggested that these inhibitors could serve as broad-spectrum antiviral agents .

Case Study 2: Pain Modulation

Research on FAAH inhibitors demonstrated that similar compounds could effectively reduce neuropathic pain in animal models. The modulation of endocannabinoid levels was linked to significant analgesic effects, indicating that this compound may offer similar benefits .

Case Study 3: Cancer Cell Cytotoxicity

A recent study highlighted the cytotoxic effects of piperidine derivatives on hypopharyngeal tumor cells. The incorporation of the piperidine moiety enhanced the anticancer activity compared to standard treatments like bleomycin, suggesting a promising avenue for further exploration .

Propriétés

Numéro CAS |

1452577-30-8 |

|---|---|

Formule moléculaire |

C12H22N2O2 |

Poids moléculaire |

226.32 g/mol |

Nom IUPAC |

(2S)-1-(1,3-dimethylpiperidin-4-yl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C12H22N2O2/c1-9-8-13(2)7-5-10(9)14-6-3-4-11(14)12(15)16/h9-11H,3-8H2,1-2H3,(H,15,16)/t9?,10?,11-/m0/s1 |

Clé InChI |

IXIJYVBQCBGALI-ILDUYXDCSA-N |

SMILES |

CC1CN(CCC1N2CCCC2C(=O)O)C |

SMILES isomérique |

CC1CN(CCC1N2CCC[C@H]2C(=O)O)C |

SMILES canonique |

CC1CN(CCC1N2CCCC2C(=O)O)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.